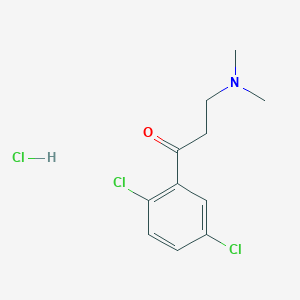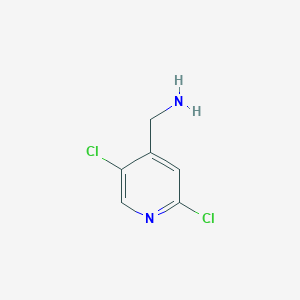amine](/img/structure/B15052365.png)
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl](heptyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is an organic compound that features a pyrazole ring substituted with an ethyl, fluoro, and methyl group, along with a heptyl amine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluoro, and methyl substituents. The final step involves the attachment of the heptyl amine side chain through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
- (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine
- (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine
- (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine
Highlighting Uniqueness
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific combination of substituents and side chain length, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds helps in understanding its distinct characteristics and potential advantages in various applications.
Propiedades
Fórmula molecular |
C14H26FN3 |
|---|---|
Peso molecular |
255.37 g/mol |
Nombre IUPAC |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C14H26FN3/c1-4-6-7-8-9-10-16-11-13-12(3)17-18(5-2)14(13)15/h16H,4-11H2,1-3H3 |
Clave InChI |
SAOGBZZMHFZSME-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNCC1=C(N(N=C1C)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15052282.png)


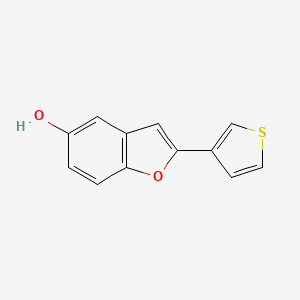
![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)
![tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)
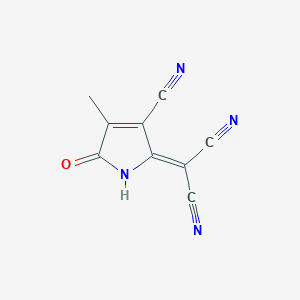

![3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B15052316.png)
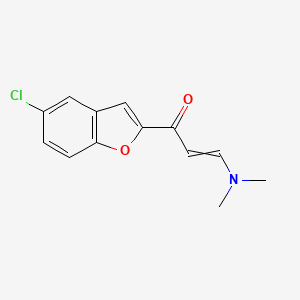
![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)
